1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, also known as Lurasidone, is a second-generation antipsychotic drug used for the treatment of schizophrenia and bipolar disorder. It was first approved by the US Food and Drug Administration (FDA) in 2010 for the treatment of schizophrenia and in 2013 for the treatment of bipolar depression.
Mecanismo De Acción
1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine acts as a serotonin 5-HT2A receptor antagonist and dopamine D2 receptor antagonist. It also acts as a partial agonist at the serotonin 5-HT1A receptor. These actions are thought to be responsible for its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low potential for causing weight gain and metabolic side effects, which are common with other antipsychotic medications. It has also been shown to have a low risk of causing extrapyramidal symptoms, such as tremors and muscle rigidity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been shown to be effective in reducing symptoms of psychosis and bipolar depression in clinical trials. However, its use in lab experiments is limited by its cost and availability. In addition, this compound has a short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
Future research on 1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine could focus on its potential use in the treatment of other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. In addition, research could focus on developing new formulations of this compound that have a longer half-life and are more cost-effective. Finally, research could focus on identifying biomarkers that could predict which patients are most likely to respond to treatment with this compound.
Métodos De Síntesis
The synthesis of 1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a multi-step process that involves the condensation of 2-chloro-5-fluorobenzonitrile with 2-methylthiophene-3-boronic acid to form 7-fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-ol. This intermediate is then reacted with 4-methylpiperazine to form this compound.
Aplicaciones Científicas De Investigación
1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been extensively studied in clinical trials for the treatment of schizophrenia and bipolar disorder. It has been shown to be effective in reducing symptoms of psychosis, such as delusions and hallucinations, in patients with schizophrenia. In addition, this compound has been shown to be effective in the treatment of bipolar depression.
Propiedades
Fórmula molecular |
C20H23FN2S |
---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-(2-fluoro-3-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C20H23FN2S/c1-14-11-16-18(23-9-7-22(2)8-10-23)12-15-5-3-4-6-19(15)24-20(16)13-17(14)21/h3-6,11,13,18H,7-10,12H2,1-2H3 |
Clave InChI |
WDCMRUBHRJXTRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C)F |
SMILES canónico |
CC1=CC2=C(C=C1F)SC3=CC=CC=C3CC2N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.